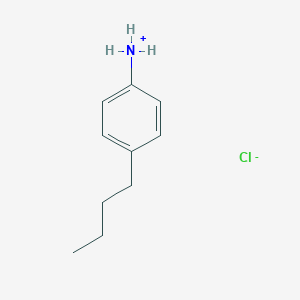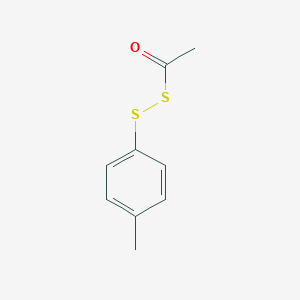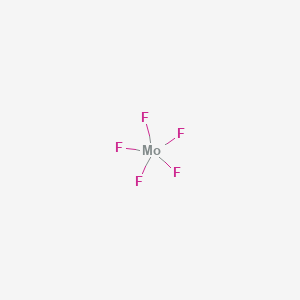
Molybdenum pentafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum pentafluoride (MoF5) is a chemical compound that is widely used in scientific research applications. It is a white solid that is highly reactive and often used as a catalyst in organic synthesis reactions. MoF5 is also used in the production of other chemicals and materials due to its unique properties.
Aplicaciones Científicas De Investigación
Complex Formation and Electrical Conductivity
Molybdenum pentafluoride (MoF5) exhibits unique properties in complex formation and electrical conductivity. Studies have shown that MoF5 can form complex compounds with alkali metal fluorides, such as MIMoF6, where M represents K, Rb, and Cs. These findings indicate MoF5's tendency for coordination of the fluoride ion by molybdenum (V), as evidenced by its electrical conductivity in liquid form and its reactivity in complex formation (Opalovskii & Khaldoyanidi, 1973).
Oxidation and Acetonitrile Complex Formation
Research has demonstrated that MoF5, along with tungsten hexafluorides, can oxidize molybdenum and tungsten metal powders in the presence of acetonitrile to form 1:1 pentafluoride, acetonitrile complexes. The infrared (IR) spectra of these complexes are consistent with a specific symmetry, indicating a stable structure at room temperature (Bao & Winfield, 1990).
Preparation and Complexes with Other Compounds
MoF5 can be prepared through the reaction of molybdenum hexafluoride with molybdenum. It forms various adducts with different compounds such as acetonitrile and pyridine. Moreover, MoF5 shows reactivity in forming 1:1 adducts with ammonia, dimethyl ether, and dimethyl sulfide, highlighting its versatility in chemical reactions (Mercer et al., 1969).
Quantum Chemical Study of MoF5
The structure of MoF5 has been extensively studied using quantum chemical methods. These studies revealed the existence of MoF5 in various configurations, including monomers and cyclic trimers in liquid and gaseous phases, and tetramers in the crystalline state. The calculated geometrical parameters and stability data align well with experimental findings, offering insights into its chemical behavior (Voit et al., 1999).
Magnetic Properties
The magnetic properties of MoF5 have been investigated, revealing its antiferromagnetic interaction within certain molecular groups. The magnetic susceptibility of solid MoF5 is well-described by specific models, and the behavior of liquid MoF5 follows the Curie-Weiss Law, offering valuable information on its magnetic behavior across different states (Vasil'ev et al., 1969).
Comprehensive Study of MoF5
A thorough study on MoF5 has been conducted to address the inconsistencies and gaps in its previously known properties. This comprehensive research included redetermination of its crystal structure, reevaluation of its IR, Raman, and UV–Vis spectrum, and examination of its density and magnetic properties. The findings contribute to a deeper understanding of MoF5's properties and behavior under various conditions (Stene et al., 2018).
Propiedades
Número CAS |
13819-84-6 |
|---|---|
Nombre del producto |
Molybdenum pentafluoride |
Fórmula molecular |
F5Mo |
Peso molecular |
190.9 g/mol |
Nombre IUPAC |
pentafluoromolybdenum |
InChI |
InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |
Clave InChI |
NBJFDNVXVFBQDX-UHFFFAOYSA-I |
SMILES |
F[Mo](F)(F)(F)F |
SMILES canónico |
F[Mo](F)(F)(F)F |
Otros números CAS |
13819-84-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



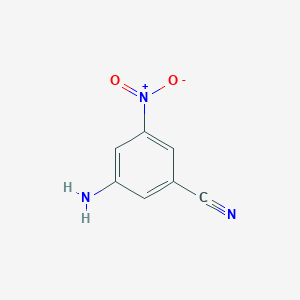
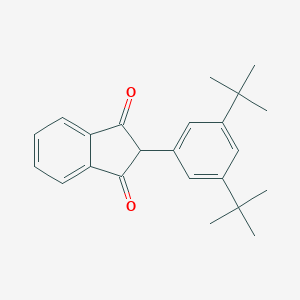
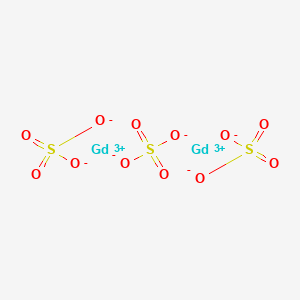
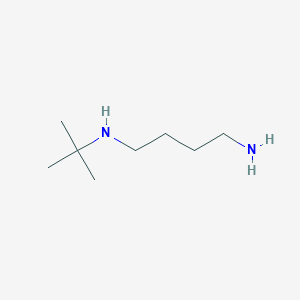
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)
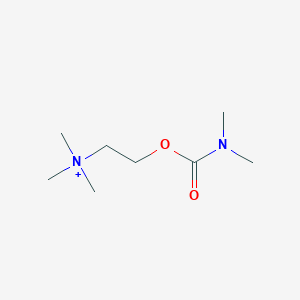
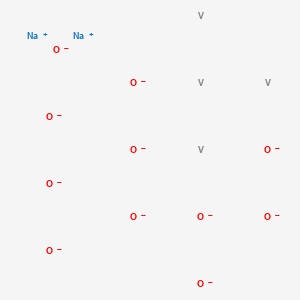
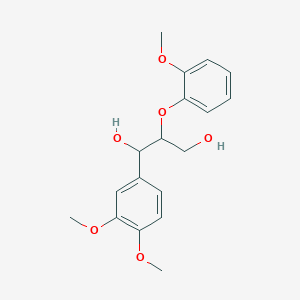
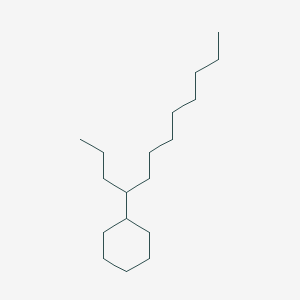
![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)
![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)

